DS-6930 DS-6930 DS-6930 is a potent selective PPARγ modulator. DS-6930 demonstrated high PPARγ agonist potency with robust plasma glucose reduction. DS-6930 maintained diminished PPARγ-related adverse effects upon toxicological evaluation in vivo, and demonstrated no hepatotoxicity. Cofactor recruitment assay showed that several cofactors, such as RIP140 and PGC1, were significantly recruited, whereas several canonical factors was not affected. This selective cofactor recruitment was caused due to the distinct binding mode of DS-6930. The calcium salt, DS-6930b, which is expected to be an effective inducer of insulin sensitization without edema, could be evaluated clinically in T2DM patients.
Brand Name: Vulcanchem
CAS No.: Unknown
Catalog No.: VC1053343
InChI: InChI=1S/C22H16ClFN2O4/c1-26-20-11-16(30-15-5-7-17(23)18(24)10-15)6-8-19(20)25-21(26)12-29-14-4-2-3-13(9-14)22(27)28/h2-11H,12H2,1H3,(H,27,28)
SMILES: O=C(O)C1=CC=CC(OCC2=NC3=CC=C(OC4=CC=C(Cl)C(F)=C4)C=C3N2C)=C1
Molecular Formula: C22H16ClFN2O4
Molecular Weight: 426.8284

DS-6930

* For research use only. Not for human or veterinary use.

CAS No.: Unknown

Inhibitors

Catalog No.: VC1053343

Molecular Formula: C22H16ClFN2O4

Molecular Weight: 426.8284

Purity: >98% (or refer to the Certificate of Analysis)

DS-6930 - Unknown

CAS No. Unknown
Product Name DS-6930
IUPAC Name 3-((6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid
Synonyms DS-6930; DS 6930; DS6930;
Molecular Formula C22H16ClFN2O4
Molecular Weight 426.8284
InChI InChI=1S/C22H16ClFN2O4/c1-26-20-11-16(30-15-5-7-17(23)18(24)10-15)6-8-19(20)25-21(26)12-29-14-4-2-3-13(9-14)22(27)28/h2-11H,12H2,1H3,(H,27,28)
InChIKey QCDBYUFGXWPSLV-UHFFFAOYSA-N
SMILES O=C(O)C1=CC=CC(OCC2=NC3=CC=C(OC4=CC=C(Cl)C(F)=C4)C=C3N2C)=C1
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO
Description DS-6930 is a potent selective PPARγ modulator. DS-6930 demonstrated high PPARγ agonist potency with robust plasma glucose reduction. DS-6930 maintained diminished PPARγ-related adverse effects upon toxicological evaluation in vivo, and demonstrated no hepatotoxicity. Cofactor recruitment assay showed that several cofactors, such as RIP140 and PGC1, were significantly recruited, whereas several canonical factors was not affected. This selective cofactor recruitment was caused due to the distinct binding mode of DS-6930. The calcium salt, DS-6930b, which is expected to be an effective inducer of insulin sensitization without edema, could be evaluated clinically in T2DM patients.
References 1: Shinozuka T, Tsukada T, Fujii K, Tokumaru E, Shimada K, Onishi Y, Matsui Y,
2: Shinozuka T, Tsukada T, Fujii K, Tokumaru E, Shimada K, Onishi Y, Matsui Y,
  

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18.0152 g/mol